molecular formula C20H26F2N6 B12243699 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B12243699
M. Wt: 388.5 g/mol
InChI Key: UHYPDZOSYRGJLK-UHFFFAOYSA-N
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Description

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a combination of pyrimidine, piperazine, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, including the formation of the pyrimidine and piperazine intermediates, followed by their coupling with the indazole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H26F2N6

Molecular Weight

388.5 g/mol

IUPAC Name

3-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C20H26F2N6/c21-19(22)16-11-18(24-20(23-16)13-5-6-13)28-9-7-27(8-10-28)12-17-14-3-1-2-4-15(14)25-26-17/h11,13,19H,1-10,12H2,(H,25,26)

InChI Key

UHYPDZOSYRGJLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5

Origin of Product

United States

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